molecular formula C6H9N3O4 B13315416 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B13315416
M. Wt: 187.15 g/mol
InChI Key: FFNUKJPGKYBYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a compound that belongs to the class of imidazolidinones It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazolidinones.

Scientific Research Applications

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone: A simpler analog with similar structural features but lacking the acetic acid moiety.

    4-(Aminomethyl)imidazolidin-2-one: Another related compound with a similar core structure but different functional groups.

Uniqueness

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the imidazolidinone ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C6H9N3O4/c7-1-3-5(12)9(2-4(10)11)6(13)8-3/h3H,1-2,7H2,(H,8,13)(H,10,11)

InChI Key

FFNUKJPGKYBYFH-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)N(C(=O)N1)CC(=O)O)N

Origin of Product

United States

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